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molecular formula C14H9F4N3O3 B7772570 1-(4-Fluoro-3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)urea

1-(4-Fluoro-3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B7772570
M. Wt: 343.23 g/mol
InChI Key: ACGBYVSAHKAUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119120B2

Procedure details

4-Fluoro-3-nitrophenyl isocyanate (15 g, 82.40 mmol) was dissolved in 200 mL of methylene chloride under a nitrogen atmosphere. A solution of 3-trifluoromethyl aniline (13.27 g, 82.40 mmol) dissolved in 50 mL of methylene chloride was added drop-wise. The reaction was left to stir for 12 hours. During this time, a yellow precipitate formed. This solid was collected by filtration and dried under vacuum to give 27.9 g of pure product (98% yield). 1H NMR (400 MHz CDCl3) δ: 7.25 (dd, 1H), 7.39–7.46 (m, 2H), 7.55 (d, 1H), 7.63–7.67 (m, 1H), 7.94 (s, 1H), 8.36 (dd, 1H), 9.14 (s, 1H), 9.21 (s, 1H). MS: m/z 366 (M+Na+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[F:14][C:15]([F:24])([F:23])[C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:16]([C:15]([F:14])([F:23])[F:24])[CH:17]=2)=[O:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.27 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
During this time, a yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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